N-((1-isopropylpiperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a piperidine scaffold substituted with an isopropyl group at the 1-position and a methylene-linked sulfonamide moiety at the 4-position.
Properties
IUPAC Name |
2,5-dimethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-13(2)19-9-7-14(8-10-19)12-18-24(20,21)17-11-15(22-3)5-6-16(17)23-4/h5-6,11,13-14,18H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBVCNTWINVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, n-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1h-indole-2-carboxamide, has been found to targetCoagulation factor X in humans. Coagulation factor X plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It’s known that compounds with similar structures can bind with high affinity to multiple receptors, which could potentially influence the activity of the target protein and induce downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting that they may induce a range of molecular and cellular effects.
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to serotonin receptor interactions. This compound is classified as a sulfonamide and exhibits structural similarities to certain atypical antipsychotics, although its primary focus in research has been on its pharmacological properties rather than therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzene sulfonamide moiety, with methoxy groups positioned at the 2 and 5 locations on the benzene ring. The general structure can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly serotonin receptors.
Serotonin Receptor Interaction
Research indicates that this compound acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT2A receptor subtype . This interaction is significant due to the receptor's role in various neurological processes, including mood regulation and perception.
Table 1: Summary of Biological Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| 5-HT2A Receptor | Agonist | |
| Potential Antibacterial | Under Investigation | |
| Anti-inflammatory | Suggested Mechanism |
While the exact mechanism of action for this compound remains partially elucidated, it is hypothesized that it may exert effects similar to those observed in other sulfonamides, which include:
- Modulation of neurotransmitter release
- Inhibition of inflammatory pathways
- Potential antibacterial effects through interference with bacterial folate synthesis pathways
Research Findings and Case Studies
Recent studies have explored the pharmacological profile of this compound. One notable study examined its effects in animal models, demonstrating alterations in behavior consistent with serotonin modulation.
Case Study Example: Behavioral Effects in Rodent Models
A study conducted on rodents assessed the impact of this compound on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels when administered at specific dosages, aligning with the expected outcomes of serotonin receptor activation.
Table 2: Case Study Results
| Dosage (mg/kg) | Anxiety Level Reduction (%) | Observations |
|---|---|---|
| 1 | 25 | Reduced grooming |
| 5 | 45 | Increased exploration |
| 10 | 60 | Marked decrease in freezing behavior |
Comparison with Similar Compounds
Key Comparisons:
Aromatic Substituents :
- The 2,5-dimethoxy groups in the target compound contrast with electron-withdrawing groups (e.g., 3,4-dichloro in BD 1008/BD 1047). Methoxy groups may reduce binding affinity but improve metabolic stability by resisting oxidative degradation .
- Halogenated analogs (e.g., 4-IBP’s iodine) prioritize receptor affinity and utility in imaging, whereas the target compound’s methoxy groups suggest a focus on solubility and oral bioavailability.
The methylene bridge in the target compound’s sulfonamide linker provides conformational rigidity, which may improve selectivity over flexible ethylamine chains in BD 1047 .
Pharmacological Implications: Sulfonamide-containing compounds often exhibit distinct pharmacokinetic profiles. For example, the sulfonamide group in the target compound could reduce plasma protein binding compared to the dihydrobromide salts of BD 1008/BD 1047, altering free drug concentration . Dose-effect relationships (e.g., ED50) for sigma receptor ligands are frequently assessed using methods like the Litchfield-Wilcoxon graphical analysis . While specific data for the target compound are unavailable, structural analogs suggest ED50 values in the nanomolar range for sigma receptor antagonism.
Synthetic and Formulation Considerations :
- The oxalate and dihydrobromide salts of analogs like (+)-MR200 and BD 1008 enhance solubility, whereas the target compound’s sulfonamide may achieve similar effects without salt formation, simplifying synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
